molecular formula C4H8O4S B1596141 2,3-Epoxypropyl methanesulphonate CAS No. 6177-60-2

2,3-Epoxypropyl methanesulphonate

Cat. No. B1596141
Key on ui cas rn: 6177-60-2
M. Wt: 152.17 g/mol
InChI Key: NCGARFWFKHNMJK-UHFFFAOYSA-N
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Patent
US04588824

Procedure details

Concentrated HCl (20 ml) was added to 3-mesyloxy-1,2-epoxypropane (5.0 g, 0.033 m) over 15-20 minutes. After stirring for an additional 30 minutes, the water was removed through the addition and subsequent evaporation of ethanol. Finally, residual ethanol was removed at room temperature and 0.1 mm to give 3-mesyloxy-2-hydroxy-1-chloropropane (5.4 g, 85%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)([CH3:4])(=[O:3])=[O:2].[ClH:10]>>[S:1]([O:5][CH2:6][CH:7]([OH:9])[CH2:8][Cl:10])([CH3:4])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(C)OCC1CO1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water was removed through the addition and subsequent evaporation of ethanol
CUSTOM
Type
CUSTOM
Details
Finally, residual ethanol was removed at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S(=O)(=O)(C)OCC(CCl)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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